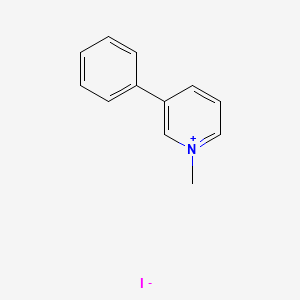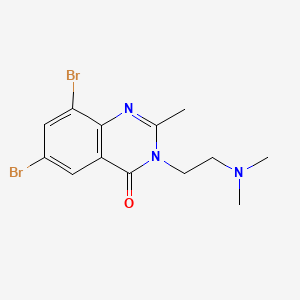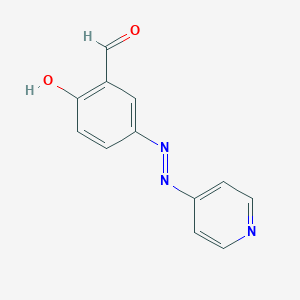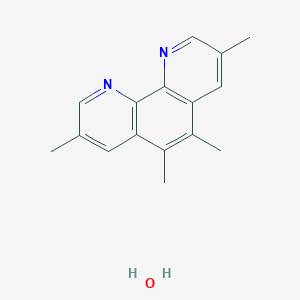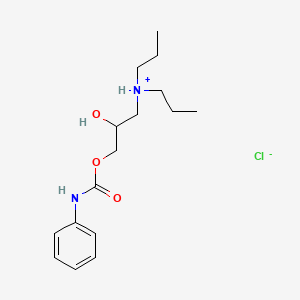
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride typically involves the reaction of dipropylamine with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity and function. The pathways involved in its mechanism of action include enzyme inhibition, protein modification, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
Uniqueness
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73623-10-6 |
|---|---|
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[2-hydroxy-3-(phenylcarbamoyloxy)propyl]-dipropylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-10-18(11-4-2)12-15(19)13-21-16(20)17-14-8-6-5-7-9-14;/h5-9,15,19H,3-4,10-13H2,1-2H3,(H,17,20);1H |
InChI Key |
NUSCCOFOZMCLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC(COC(=O)NC1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


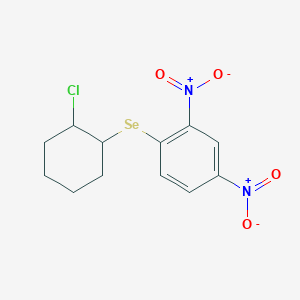
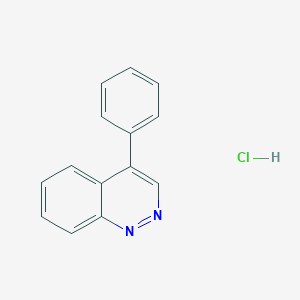
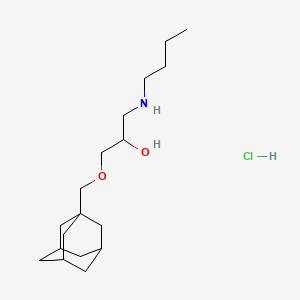
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
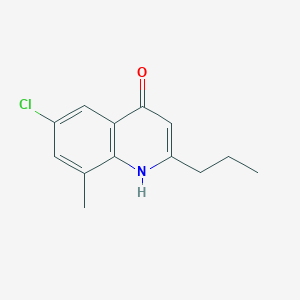
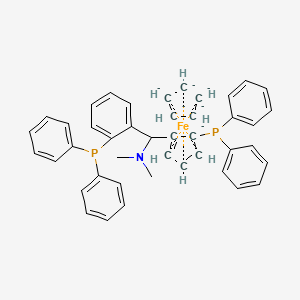
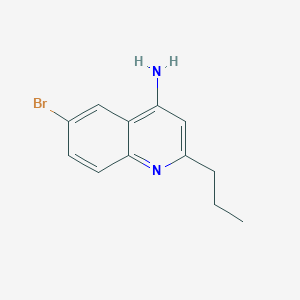

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
